3-Amino-5-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-Amino-5-(trifluoromethyl)pyridin-2-ol: is a heterocyclic organic compound with the molecular formula C6H5F3N2O . It is characterized by the presence of an amino group at the third position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the second position on a pyridine ring.
Mechanism of Action
Target of Action
It’s known that this compound is a commonly used reagent in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As a fluoro-substituted reagent, it can participate in various chemical reactions such as alkylation and chlorination . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety may contribute to its biological activities .
Biochemical Pathways
Given its use in organic synthesis , it’s likely that this compound could influence a variety of biochemical pathways depending on the context of its use.
Result of Action
Its effects would likely depend on the specific context of its use, given its role as a reagent in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-(trifluoromethyl)pyridin-2-ol. For instance, the reaction process involving this compound needs to pay attention to temperature and pH control .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia to form 2-amino-5-(trifluoromethyl)pyridine, which is then hydroxylated to yield the final product .
Industrial Production Methods: Industrial production of 3-Amino-5-(trifluoromethyl)pyridin-2-ol may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-amino-5-(trifluoromethyl)pyridin-2-one.
Reduction: Formation of 3-amino-5-(trifluoromethyl)pyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-5-(trifluoromethyl)pyridin-2-ol is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .
Industry: In the agrochemical industry, this compound is used in the development of herbicides and pesticides. Its chemical properties make it effective in targeting specific biological pathways in pests .
Comparison with Similar Compounds
- 5-Amino-3-(trifluoromethyl)pyridin-2-ol
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 3-Nitro-5-(trifluoromethyl)pyridin-2-ol
Comparison: 3-Amino-5-(trifluoromethyl)pyridin-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to 5-Amino-3-(trifluoromethyl)pyridin-2-ol, the position of the amino and hydroxyl groups affects its electronic properties and reactivity.
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJVAYOQXPDMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368036 | |
Record name | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90778-25-9 | |
Record name | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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